Cas no 1213554-31-4 (4-(2R)-Piperidinylpyridine)

4-(2R)-Piperidinylpyridine is a chiral piperidine derivative with a pyridine substituent, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its stereospecific (R)-configuration makes it particularly valuable for the development of enantioselective catalysts and biologically active compounds. The compound’s rigid heterocyclic structure enhances its utility in constructing complex molecular frameworks, particularly in medicinal chemistry for targeting nicotinic acetylcholine receptors or other CNS-related applications. Its stability and well-defined chirality ensure reproducibility in synthetic routes, while its reactivity allows for further functionalization. This compound is often employed in asymmetric synthesis and as a precursor for ligands or pharmacophores in drug discovery.
4-(2R)-Piperidinylpyridine structure
4-(2R)-Piperidinylpyridine structure
Product Name:4-(2R)-Piperidinylpyridine
CAS No:1213554-31-4
MF:C10H14N2
MW:162.231562137604
CID:1061984
PubChem ID:40466221
Update Time:2025-06-09

4-(2R)-Piperidinylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-[(2R)-Piperidinyl]pyridine
    • 4-[(2R)-Piperidinyl]
    • 4-[(2R)-Piperidin-2-yl]pyridine
    • 1213554-31-4
    • (R)-4-(Piperidin-2-yl)pyridine
    • 4-[(2R)-Piperidin-2-yl]pyridine; 4-(2R)-2-Piperidinylpyridine
    • 4-(2R)-Piperidinylpyridine
    • Inchi: 1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2/t10-/m1/s1
    • InChI Key: WERCHVXXXMTJME-SNVBAGLBSA-N
    • SMILES: N1CCCC[C@@H]1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 162.115698455g/mol
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9
  • XLogP3: 1.1

4-(2R)-Piperidinylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-(2R)-Piperidinylpyridine

Professional Introduction to Compound with CAS No. 1213554-31-4 and Product Name: 4-(2R)-Piperidinylpyridine

4-(2R)-Piperidinylpyridine, identified by the chemical abstracts service number CAS No. 1213554-31-4, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine-pyridine hybrid class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The stereochemical configuration at the (2R) position of the piperidine ring plays a crucial role in determining its pharmacological properties, making it a subject of intense research interest.

The structural framework of 4-(2R)-Piperidinylpyridine combines the nitrogen-rich heterocyclic system of piperidine with the electron-deficient aromatic ring of pyridine. This unique combination not only enhances its solubility and bioavailability but also contributes to its interaction with various biological targets. Recent studies have highlighted the compound's potential in modulating enzyme activities and receptor binding, which are pivotal in the development of novel therapeutic agents.

In the realm of medicinal chemistry, 4-(2R)-Piperidinylpyridine has been explored as a key scaffold for designing small-molecule inhibitors targeting a wide range of diseases, including neurological disorders, infectious diseases, and cancer. The presence of the chiral center at the (2R) position allows for the synthesis of enantiomerically pure derivatives, which can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.

One of the most compelling aspects of 4-(2R)-Piperidinylpyridine is its role in developing next-generation antiviral agents. The compound's ability to interfere with viral replication by inhibiting key enzymes or binding to viral receptors has been demonstrated in several preclinical studies. For instance, researchers have shown that derivatives of 4-(2R)-Piperidinylpyridine can effectively block the replication cycle of certain RNA viruses by targeting their polymerase enzymes. This finding opens up new avenues for treating emerging viral infections.

Moreover, 4-(2R)-Piperidinylpyridine has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated extensively. Studies indicate that it can modulate neurotransmitter release and receptor activity, potentially leading to novel therapeutic strategies for these debilitating conditions.

The synthesis of 4-(2R)-Piperidinylpyridine involves multi-step organic reactions, including nucleophilic substitution, cyclization, and stereochemical resolution. Advanced synthetic methodologies such as asymmetric hydrogenation have been employed to achieve high enantiomeric purity at the (2R) position. These synthetic approaches not only ensure the quality and consistency of the compound but also facilitate its scalability for industrial applications.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(2R)-Piperidinylpyridine's interactions with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mechanisms and affinity for various receptors. These computational tools are invaluable in designing optimized derivatives with improved pharmacokinetic profiles.

The pharmacokinetic properties of 4-(2R)-Piperidinylpyridine, including its absorption, distribution, metabolism, excretion (ADME), have been thoroughly characterized in preclinical studies. The compound exhibits favorable pharmacokinetic profiles, making it suitable for oral administration and repeated dosing regimens. Additionally, its metabolic stability ensures that it remains active within the biological system for an extended period, enhancing therapeutic efficacy.

In conclusion, 4-(2R)-Piperidinylpyridine (CAS No. 1213554-31-4) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features, stereochemical configuration at the (2R) position, and versatile biological activities make it a promising candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in addressing global health challenges.

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